1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions, are likely employed to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in inflammation and neurological functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure and is known for its biological activities.
Cyclobutane-1-carboxylic acid: Contains the cyclobutane ring and is used in various synthetic applications.
Uniqueness
1-(1,2,3,4-Tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the tetrahydroquinoline and cyclobutane moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c16-13(17)14(6-2-7-14)11-4-5-12-10(9-11)3-1-8-15-12/h4-5,9,15H,1-3,6-8H2,(H,16,17) |
InChI Key |
VKIDAMYQSUSZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3(CCC3)C(=O)O)NC1 |
Origin of Product |
United States |
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